molecular formula C9H10INO2 B12682152 4-Iodophenylalanine i-124 CAS No. 937200-41-4

4-Iodophenylalanine i-124

Cat. No.: B12682152
CAS No.: 937200-41-4
M. Wt: 288.09 g/mol
InChI Key: PZNQZSRPDOEBMS-UVAZPYJASA-N
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Description

4-Iodophenylalanine I-124 is a radiolabeled amino acid derivative of phenylalanine, where an iodine-124 isotope is substituted at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylalanine I-124 typically involves the iodination of phenylalanine. One common method includes the use of iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is carried out under mild conditions to ensure the selective iodination at the para position .

Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials and stringent reaction controls to achieve high yields and radiochemical purity. The process often includes purification steps such as recrystallization or chromatography to remove any impurities and ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenylalanine I-124 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4-Iodophenylalanine I-124 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodophenylalanine I-124 involves its uptake by amino acid transporters in cells. Once inside the cell, the compound can be incorporated into proteins or metabolized, allowing for imaging of metabolic processes. The iodine-124 isotope emits positrons, which can be detected by PET imaging to provide detailed information about the location and activity of the compound within the body .

Comparison with Similar Compounds

    4-Iodo-L-phenylalanine: Another iodinated derivative of phenylalanine with similar properties.

    p-Iodo-L-phenylalanine: A positional isomer with the iodine atom at the para position.

    p-Iodophenylalanine: A non-radiolabeled version of the compound

Uniqueness: 4-Iodophenylalanine I-124 is unique due to its radiolabeling with iodine-124, which provides both diagnostic and therapeutic capabilities. Its ability to be detected by PET imaging makes it a valuable tool in medical diagnostics, particularly for cancer imaging .

Properties

CAS No.

937200-41-4

Molecular Formula

C9H10INO2

Molecular Weight

288.09 g/mol

IUPAC Name

(2S)-2-amino-3-(4-(124I)iodanylphenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1/i10-3

InChI Key

PZNQZSRPDOEBMS-UVAZPYJASA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[124I]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I

Origin of Product

United States

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